molecular formula C14H17N5O3 B279940 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(5-methylpyridin-2-yl)propanamide

3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(5-methylpyridin-2-yl)propanamide

Cat. No.: B279940
M. Wt: 303.32 g/mol
InChI Key: ZIPQXIJVNIVPJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(5-methylpyridin-2-yl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a pyrazolylpropanamide derivative that exhibits unique properties, making it an attractive candidate for further studies.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(5-methylpyridin-2-yl)propanamide is not fully understood. However, studies have shown that it exhibits potent inhibitory activity against certain enzymes, which makes it a potential candidate for the development of enzyme inhibitors.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits various biochemical and physiological effects. It has been shown to exhibit potent anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases. It has also been shown to exhibit potent antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(5-methylpyridin-2-yl)propanamide is its potent inhibitory activity against certain enzymes, which makes it a potential candidate for the development of enzyme inhibitors. However, one of the main limitations of this compound is its relatively complex synthesis method, which makes it difficult to obtain in large quantities.

Future Directions

There are various future directions for the study of 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(5-methylpyridin-2-yl)propanamide. One of the main areas of research is in the development of enzyme inhibitors for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various scientific fields.

Synthesis Methods

The synthesis of 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(5-methylpyridin-2-yl)propanamide involves a multistep process. The first step involves the reaction of 3,5-dimethyl-4-nitro-1H-pyrazole with 2-bromo-5-methylpyridine to form 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(5-methylpyridin-2-yl)prop-2-enamide. This intermediate is then reduced using sodium borohydride to obtain the final product.

Scientific Research Applications

3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(5-methylpyridin-2-yl)propanamide has been studied extensively for its potential applications in various scientific fields. One of the main areas of research is in the field of medicinal chemistry, where it has shown promising results as a potential drug candidate for the treatment of various diseases.

Properties

Molecular Formula

C14H17N5O3

Molecular Weight

303.32 g/mol

IUPAC Name

3-(3,5-dimethyl-4-nitropyrazol-1-yl)-N-(5-methylpyridin-2-yl)propanamide

InChI

InChI=1S/C14H17N5O3/c1-9-4-5-12(15-8-9)16-13(20)6-7-18-11(3)14(19(21)22)10(2)17-18/h4-5,8H,6-7H2,1-3H3,(H,15,16,20)

InChI Key

ZIPQXIJVNIVPJC-UHFFFAOYSA-N

SMILES

CC1=CN=C(C=C1)NC(=O)CCN2C(=C(C(=N2)C)[N+](=O)[O-])C

Canonical SMILES

CC1=CN=C(C=C1)NC(=O)CCN2C(=C(C(=N2)C)[N+](=O)[O-])C

Origin of Product

United States

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